2,8-Dimethylquinoline-6-carboxylic acid
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Overview
Description
2,8-Dimethylquinoline-6-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H11NO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core with two methyl groups at positions 2 and 8, and a carboxylic acid group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethylquinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of heterogeneous catalysts such as NaHSO4·SiO2 can facilitate the synthesis of quinoline derivatives under mild conditions, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Halogenated and sulfonated quinoline derivatives
Scientific Research Applications
2,8-Dimethylquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria and tuberculosis.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,8-Dimethylquinoline-6-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The compound’s quinoline core allows it to intercalate into DNA, disrupting the function of essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
- 4-Hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester
- 6-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester
Uniqueness
2,8-Dimethylquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 2 and 8, along with the carboxylic acid group at position 6, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2,8-dimethylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-5-10(12(14)15)6-9-4-3-8(2)13-11(7)9/h3-6H,1-2H3,(H,14,15) |
InChI Key |
SMDUACGMHHATAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2C)C(=O)O |
Origin of Product |
United States |
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